molecular formula C14H12N2O B10844863 5-Methyl-N-phenylbenzo[d]oxazol-2-amine

5-Methyl-N-phenylbenzo[d]oxazol-2-amine

Cat. No.: B10844863
M. Wt: 224.26 g/mol
InChI Key: SJERMAXXFIXBCQ-UHFFFAOYSA-N
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Description

5-Methyl-N-phenylbenzo[d]oxazol-2-amine is a heterocyclic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring substituted with a methyl group at the 5-position and a phenyl group attached to the nitrogen atom. Benzoxazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-phenylbenzo[d]oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminophenol with a suitable carboxylic acid derivative, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions is optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-phenylbenzo[d]oxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoxazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-N-phenylbenzo[d]oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

5-methyl-N-phenyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C14H12N2O/c1-10-7-8-13-12(9-10)16-14(17-13)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)

InChI Key

SJERMAXXFIXBCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)NC3=CC=CC=C3

Origin of Product

United States

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